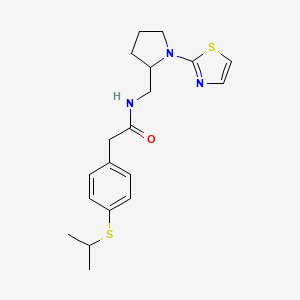![molecular formula C13H13Cl2N3O2 B2464765 [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobutanoate CAS No. 338419-29-7](/img/structure/B2464765.png)
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobutanoate (CPCB) is a synthetic compound that has been studied for its potential applications in scientific research. CPCB has a unique structure that enables it to interact with a variety of biological molecules, making it a useful tool for researchers.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- Synthesis Techniques : Research has led to the synthesis of various compounds related to [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobutanoate, demonstrating techniques like single crystal diffraction for structural determination (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical and Physical Properties
- Crystal Structure Analysis : Studies have been conducted on similar compounds, focusing on their crystal structure and molecular conformation, contributing to the understanding of the physical properties of such triazole derivatives (Dong & Huo, 2009).
Material Science and Engineering Applications
- Corrosion Inhibition : Research has shown the potential use of triazole derivatives in corrosion inhibition, particularly in mild steel, which could have significant implications in material science and engineering (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).
Biomedical Research
- Antifungal and Antimicrobial Activity : Compounds similar to [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobutanoate have been studied for their antifungal and antimicrobial properties, indicating potential biomedical applications (Lima-Neto et al., 2012).
Photodegradation Studies
- Photostability Research : The photodegradation behavior of similar triazole fungicides has been explored, providing insights into their stability and degradation patterns under various conditions (Nag & Dureja, 1997).
Propriétés
IUPAC Name |
[1-(4-chlorophenyl)triazol-4-yl]methyl 4-chlorobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2/c14-7-1-2-13(19)20-9-11-8-18(17-16-11)12-5-3-10(15)4-6-12/h3-6,8H,1-2,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUFPFUMGQHCFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)COC(=O)CCCCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopropyl-4-[[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2464682.png)
![Benzyl 2-[3-(dimethylamino)oxetan-3-yl]acetate;hydrochloride](/img/structure/B2464684.png)
![3-((4-fluorophenyl)thio)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2464686.png)
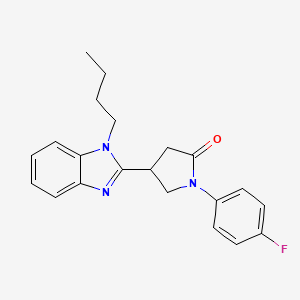
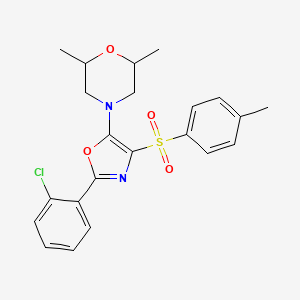
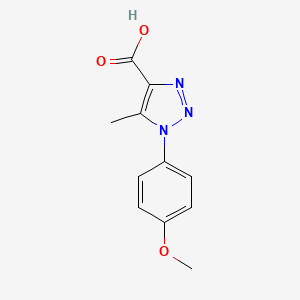
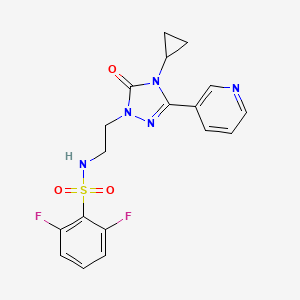
![3-(4-chloro-3-(trifluoromethyl)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2464693.png)
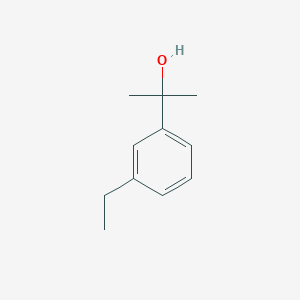
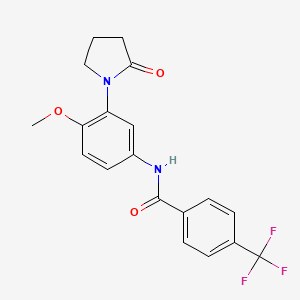
![N-[(2-Bromophenyl)-phenylmethyl]-2,6-difluoro-N-methylpyridine-3-sulfonamide](/img/structure/B2464701.png)
![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B2464702.png)
![N-(2,5-dimethylphenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2464704.png)
